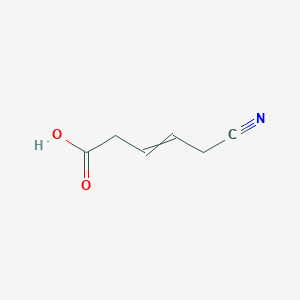![molecular formula C14H14 B14744061 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene CAS No. 208-20-8](/img/structure/B14744061.png)
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, characterized by the addition of a cycloheptane ring fused to the naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 1,2,3,4-tetrahydronaphthalene with a suitable reagent to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups into the aromatic system.
Scientific Research Applications
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential therapeutic applications, including the development of drugs that target specific pathways involving aromatic hydrocarbons.
Industry: It can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene involves its interaction with molecular targets and pathways within a system. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the cycloheptane ring.
Acenaphthene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Perinaphthane: A compound with a similar fused ring system but different substituents.
Uniqueness
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of ring fusion on the reactivity and properties of polycyclic aromatic hydrocarbons.
Properties
CAS No. |
208-20-8 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
tricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaene |
InChI |
InChI=1S/C14H14/c1-2-6-12-8-4-10-13-9-3-7-11(5-1)14(12)13/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
ZMDJSIOZPZPBPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC3=C2C(=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


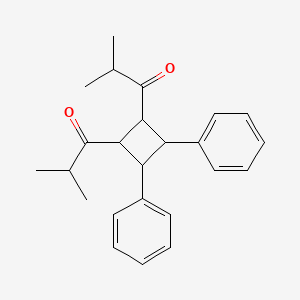
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
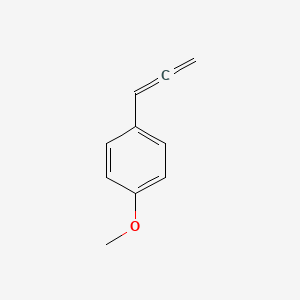
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
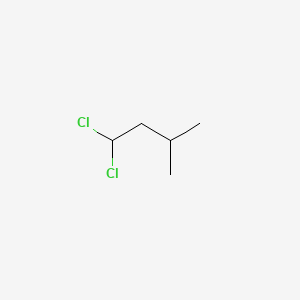
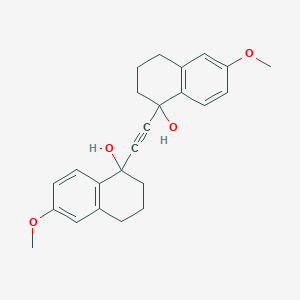
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
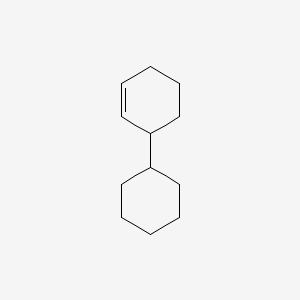
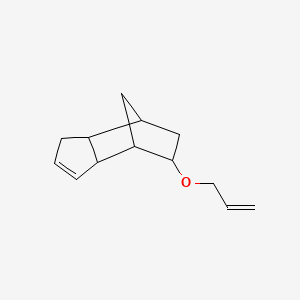
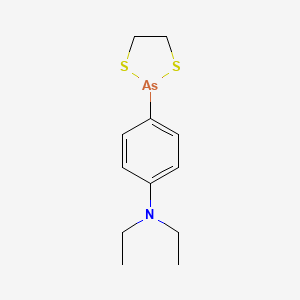
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
